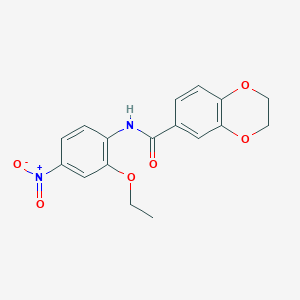
Biphenyl-4-yl biphenyl-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE: is an organic compound that consists of two biphenyl groups connected through a carboxylate functional group. This compound is part of the biphenyl family, which is known for its aromatic properties and applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the esterification of [1,1’-BIPHENYL]-4-CARBOXYLIC ACID with [1,1’-BIPHENYL]-4-OL. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where the biphenyl rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Biphenylquinones.
Reduction: [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-METHANOL.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Biochemical Studies: Utilized in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Materials Science: Employed in the development of polymers and advanced materials.
Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl groups can engage in π-π stacking interactions, while the carboxylate group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[1,1’-BIPHENYL]-4-CARBOXYLIC ACID: Shares the biphenyl core but lacks the ester linkage.
[1,1’-BIPHENYL]-4-OL: Contains a hydroxyl group instead of the carboxylate ester.
[1,1’-BIPHENYL]-4-YL METHYL ETHER: Features a methoxy group in place of the carboxylate ester.
Uniqueness:
Structural Features: The presence of both biphenyl groups and the carboxylate ester linkage provides unique chemical and physical properties.
Reactivity: The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Applications: Its wide range of applications in various fields highlights its importance and versatility.
Eigenschaften
Molekularformel |
C25H18O2 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(4-phenylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C25H18O2/c26-25(23-13-11-21(12-14-23)19-7-3-1-4-8-19)27-24-17-15-22(16-18-24)20-9-5-2-6-10-20/h1-18H |
InChI-Schlüssel |
CKTWFFUWJXTHAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(4-acetylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12463295.png)
![1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane](/img/structure/B12463298.png)


![2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12463321.png)
